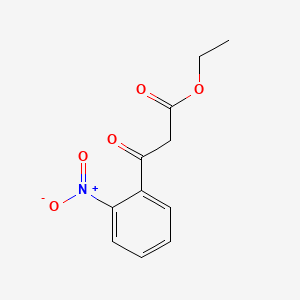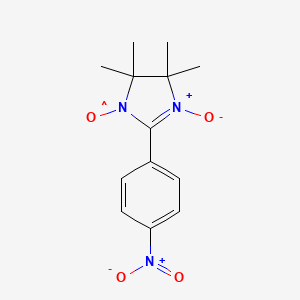
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Overview
Description
The compound “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is a phosphate protecting reagent1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of related compounds involves a simple nucleophilic substitution reaction2. However, the specific synthesis process for “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is not clearly documented in the available sources.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray crystallographic analysis and spectroscopic methods3. However, the specific molecular structure of “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is not clearly documented in the available sources.
Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity4. However, the specific chemical reactions involving “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-nitrophenol include a slightly yellow, crystalline material, moderately toxic, with a dissociation constant (pKa) of 7.15 at 25 °C5. However, the specific physical and chemical properties of “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.
Scientific Research Applications
-
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Chemistry, specifically Catalysis and Nanotechnology .
- Summary of Application : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP), a process that has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The reduction of 4-NP is performed using various synthesized efficient catalytic nanostructured materials . The reaction is monitored using UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
- Results or Outcomes : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the ease of measurement of kinetic parameters . The review discusses various aspects of this model catalytic reduction related to thermodynamics parameters .
-
Free Radical Research
-
Organic Radical Magnets
-
Organic Radical Magnets
Safety And Hazards
The safety data sheet for related compounds indicates that they may be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure6. However, the specific safety and hazards associated with “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.
Future Directions
The future directions for related compounds involve the exploration of their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP4. However, the specific future directions for “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.
Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
InChI |
InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMZQREQCFTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457352 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl | |
CAS RN |
38582-73-9 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





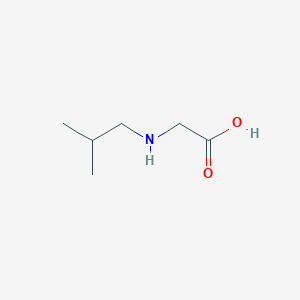


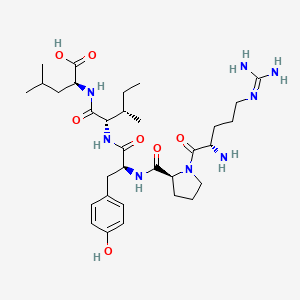
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

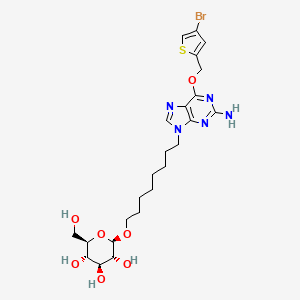
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)
